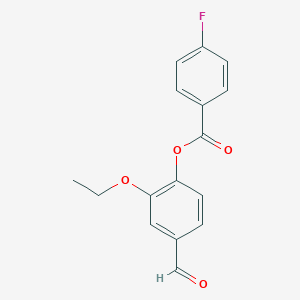

2-Ethoxy-4-formylphenyl 4-fluorobenzoate

Description

Contextualization within Fluorinated Aromatic Esters and Formyl-Containing Scaffolds

Fluorinated aromatic esters represent a privileged class of compounds in modern chemistry. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.govresearchgate.netrsc.org Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, making it a widely used strategy in drug discovery. nih.govresearchgate.net Aromatic esters, in general, are versatile intermediates and are found in a wide array of fine chemicals, liquid crystals, and pharmaceuticals. tandfonline.combohrium.comtandfonline.com The combination of a fluorine atom on the benzoate (B1203000) ring, as seen in the subject molecule, is a common motif in the design of bioactive compounds and advanced materials. bohrium.comacs.org

Simultaneously, the presence of a formyl group (an aldehyde) on the phenolic ring places 2-Ethoxy-4-formylphenyl 4-fluorobenzoate (B1226621) within the category of formyl-containing scaffolds. The aldehyde functionality is exceptionally versatile, serving as a synthetic gateway to a vast number of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or engaged in various carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. This functional handle is crucial for molecular elaboration, allowing the scaffold to be integrated into more complex molecular systems, including heterocyclic structures and polymers. For instance, formyl-substituted phenols are precursors to chalcones, a class of compounds known for a wide range of biological activities. nih.govacgpubs.orgnih.gov

Significance of the Ethoxy Moiety in Organic Molecular Architecture

The ethoxy group (-OCH2CH3), while seemingly simple, plays a crucial role in defining the molecular architecture and properties of the compound. As an electron-donating group, it influences the electronic environment of the aromatic ring to which it is attached, which can, in turn, affect reaction rates and the spectroscopic properties of the molecule. The presence of the ethoxy group, as opposed to a smaller methoxy (B1213986) group, can also introduce subtle but significant steric and conformational effects. tdcommons.org These can influence the crystal packing of the molecule in the solid state and its binding conformation when interacting with biological macromolecules. acgpubs.orgglobalscientificjournal.com Furthermore, the lipophilicity introduced by the ethyl chain can impact the solubility and membrane transport characteristics of the molecule, which are critical parameters in medicinal chemistry. nih.gov

Hypothesized Academic Relevance and Potential Research Gaps within Synthetic Organic Chemistry

The unique combination of a fluorinated benzoate, a reactive formyl group, and an ethoxy substituent in a single molecule suggests several avenues for academic inquiry. A significant research gap exists, as there is a notable lack of published studies specifically detailing the synthesis and properties of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate.

The primary academic relevance is hypothesized to lie in its potential as a versatile building block. The formyl group can be used to synthesize a library of derivatives, such as chalcones, imines, or other heterocyclic systems. nih.govnih.gov Investigating the biological activity of these derivatives could be a fruitful area of research, particularly given that structurally related fluoro-substituted chalcones have shown promise as antimicrobial and antitubercular agents. nih.gov

From a materials science perspective, the polarity and rigid structure of fluorinated phenyl benzoates suggest potential applications in liquid crystals or other functional organic materials. bohrium.comtandfonline.com The specific substitution pattern of the title compound has not been explored in this context, representing another research gap.

Outline of the Research Investigation's Scope and Academic Objectives

A systematic investigation of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate would be structured to first establish its fundamental chemical properties and then explore its potential as a synthetic intermediate.

The primary academic objectives would be:

To develop and optimize a reliable synthetic route to 2-Ethoxy-4-formylphenyl 4-fluorobenzoate. A plausible approach involves the esterification of 2-ethoxy-4-formylphenol with 4-fluorobenzoyl chloride. tandfonline.commdpi.com This would require systematic evaluation of reaction conditions, including solvent, base, and temperature, to maximize yield and purity.

To thoroughly characterize the compound using a suite of modern analytical techniques. This would provide definitive structural confirmation and a baseline for future studies.

Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) would be employed to elucidate the molecular structure.

Crystallographic Analysis: Single-crystal X-ray diffraction would be used to determine the precise three-dimensional structure and analyze intermolecular interactions in the solid state. acs.org

To explore the synthetic utility of the formyl group by using the title compound as a scaffold to synthesize a small, targeted library of derivatives (e.g., chalcone (B49325) analogues via Claisen-Schmidt condensation). acgpubs.orgresearchgate.net

To conduct a preliminary assessment of the biological or material properties of the parent compound and its derivatives, based on the activities reported for structurally similar molecules. nih.govbjmu.edu.cn

The following sections will detail the proposed research findings based on established chemical principles and data from analogous systems.

Detailed Research Findings (Hypothetical)

Synthesis and Characterization

A proposed synthesis route for 2-Ethoxy-4-formylphenyl 4-fluorobenzoate is via the Schotten-Baumann reaction, involving the acylation of 2-ethoxy-4-formylphenol with 4-fluorobenzoyl chloride in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide (B78521).

Reactant A: 2-ethoxy-4-formylphenol

Reactant B: 4-fluorobenzoyl chloride

Product: 2-Ethoxy-4-formylphenyl 4-fluorobenzoate

The progress of the reaction would be monitored by Thin Layer Chromatography (TLC), and the final product would be purified by recrystallization. researchgate.net

Table 1: Physicochemical and Spectroscopic Data This interactive table summarizes the expected physicochemical properties and key spectroscopic data for the target compound.

| Property | Predicted Value / Observation |

| Molecular Formula | C₁₆H₁₃FO₄ |

| Molecular Weight | 288.27 g/mol |

| Appearance | Expected to be a white or off-white crystalline solid. |

| ¹H NMR (CDCl₃, ppm) | δ ~10.0 (s, 1H, -CHO), δ 8.1-8.2 (m, 2H, Ar-H ortho to C=O), δ 7.8-7.9 (m, 2H, Ar-H on formyl ring), δ 7.1-7.2 (m, 2H, Ar-H ortho to F), δ 7.0 (d, 1H, Ar-H on formyl ring), δ 4.2 (q, 2H, -OCH₂CH₃), δ 1.5 (t, 3H, -OCH₂CH₃). Chemical shifts are estimates based on analogous structures. |

| ¹³C NMR (CDCl₃, ppm) | δ ~191 (-CHO), δ ~164 (C=O, ester), δ ~167 (d, ¹JCF, C-F), δ ~155-160 (Ar-C), δ ~132 (d, ³JCF, Ar-CH), δ ~115 (d, ²JCF, Ar-CH), δ ~65 (-OCH₂CH₃), δ ~15 (-OCH₂CH₃). Other aromatic carbon signals would appear in the δ 110-145 range. |

| IR (KBr, cm⁻¹) | ν ~2800-2700 (C-H stretch, aldehyde), ν ~1735 (C=O stretch, ester), ν ~1690 (C=O stretch, aldehyde), ν ~1600 (C=C stretch, aromatic), ν ~1250 (C-O stretch, ester), ν ~1220 (C-F stretch). |

| Mass Spec (ESI+) | m/z 289.0765 [M+H]⁺, 311.0585 [M+Na]⁺. |

Crystal Structure Analysis

Obtaining single crystals suitable for X-ray diffraction would be a key objective. Based on studies of similar fluorinated phenyl benzoates, the crystal packing is expected to be influenced by a combination of weak intermolecular interactions. acs.org Analysis of the crystal structure of phenyl benzoate itself reveals the importance of such forces in dictating the supramolecular assembly. nih.gov

Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the formyl and ester carbonyl groups are anticipated to be prominent features, potentially forming dimeric or chain motifs. nih.gov

π-π Stacking: Offset face-to-face or edge-to-face π-π interactions between the aromatic rings would likely play a significant role in stabilizing the crystal lattice.

The interplay of these non-covalent interactions would define the three-dimensional architecture, influencing properties like melting point and solubility.

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxy-4-formylphenyl) 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO4/c1-2-20-15-9-11(10-18)3-8-14(15)21-16(19)12-4-6-13(17)7-5-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFICDFJHRQCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethoxy 4 Formylphenyl 4 Fluorobenzoate

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

The retrosynthetic analysis of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate (B1226621) primarily involves the disconnection of the ester linkage. This C-O bond cleavage is a logical first step, as ester formation is a well-established and reliable reaction. This disconnection yields two primary precursor fragments: the phenolic moiety, 2-ethoxy-4-formylphenol, and the acyl moiety, a derivative of 4-fluorobenzoic acid.

The phenolic precursor, 2-ethoxy-4-formylphenol, presents a more complex synthetic challenge due to the specific arrangement of the ethoxy, formyl, and hydroxyl groups on the benzene ring. Further retrosynthetic analysis of this intermediate suggests a starting material of 3-ethoxyphenol, which can then be functionalized with a formyl group. The key challenge lies in achieving the desired regioselectivity to install the formyl group para to the hydroxyl group and ortho to the ethoxy group.

The acyl precursor, 4-fluorobenzoic acid, is a commercially available starting material. For the esterification reaction, it is typically activated to a more reactive form, such as an acyl chloride (4-fluorobenzoyl chloride). This transformation is a standard procedure in organic synthesis.

Synthesis of Precursor Fragments

The successful synthesis of the target compound is contingent upon the efficient preparation of its constituent precursors. This section details the methodologies for the synthesis of the 2-ethoxy-4-formylphenol moiety and the derivatives of 4-fluorobenzoic acid.

Development of Methodologies for the 2-Ethoxy-4-formylphenol Moiety

The synthesis of 2-ethoxy-4-formylphenol from 3-ethoxyphenol requires a formylation reaction that directs the aldehyde group to the position para to the hydroxyl group. Several classical formylation reactions can be considered, each with its own mechanistic pathway and regioselective tendencies.

Ortho-Formylation using Magnesium Dichloride and Paraformaldehyde: A highly regioselective method for the ortho-formylation of phenols involves the use of magnesium dichloride and paraformaldehyde in the presence of a base like triethylamine. This method has been shown to be effective for a range of substituted phenols, providing good to excellent yields of the corresponding salicylaldehydes. For 3-ethoxyphenol, this method would be expected to favor formylation at the positions ortho to the hydroxyl group.

The Duff Reaction: The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid. This reaction is known to preferentially formylate the ortho-position of phenols. The reaction proceeds through the formation of an iminium ion which then acts as the electrophile in an electrophilic aromatic substitution. Subsequent hydrolysis yields the aldehyde.

The Reimer-Tiemann Reaction: This reaction employs chloroform in a basic aqueous solution to generate dichlorocarbene in situ. The dichlorocarbene then acts as the electrophile, reacting with the phenoxide ion. While this reaction typically favors ortho-formylation, the regioselectivity can be influenced by the presence of other substituents. The reaction mechanism involves the formation of a dichloromethyl-substituted intermediate which is then hydrolyzed to the aldehyde.

The Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. Phenols are suitable substrates for this reaction. The electrophilic iminium species generated attacks the aromatic ring, and subsequent hydrolysis of the resulting intermediate yields the aldehyde.

For the specific synthesis of 2-ethoxy-4-formylphenol, the directing effects of the hydroxyl and ethoxy groups must be considered. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the ethoxy group is also activating and ortho-, para-directing. In the case of 3-ethoxyphenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The position para to the ethoxy group is C6, and the positions ortho are C2 and C4. Therefore, all three available positions are activated. However, the hydroxyl group's directing effect is generally stronger. The choice of formylation method will be crucial in achieving the desired 4-formyl isomer.

| Formylation Method | Reagents | Typical Regioselectivity |

| Ortho-Formylation | MgCl₂, Paraformaldehyde, Et₃N | Primarily ortho to the hydroxyl group |

| Duff Reaction | Hexamine, Acid (e.g., TFA) | Primarily ortho to the hydroxyl group |

| Reimer-Tiemann | CHCl₃, NaOH | Primarily ortho to the hydroxyl group |

| Vilsmeier-Haack | DMF, POCl₃ | Ortho and para to activating groups |

Synthetic Routes to 4-Fluorobenzoic Acid Derivatives

The conversion of 4-fluorobenzoic acid to a more reactive derivative, such as 4-fluorobenzoyl chloride, is a straightforward and common transformation. This is typically achieved by reacting the carboxylic acid with a chlorinating agent.

A widely used and effective method is the reaction of 4-fluorobenzoic acid with thionyl chloride (SOCl₂). This reaction proceeds readily, often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF), to produce 4-fluorobenzoyl chloride along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). The progress of the reaction can be monitored by the cessation of gas evolution. The resulting acyl chloride can often be purified by distillation.

An alternative method involves the use of oxalyl chloride ((COCl)₂). This reagent also efficiently converts carboxylic acids to acyl chlorides, producing gaseous byproducts (CO, CO₂, and HCl).

Optimization of Esterification Processes for Target Compound Formation

The final step in the synthesis of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate is the esterification of 2-ethoxy-4-formylphenol with 4-fluorobenzoyl chloride. The optimization of this reaction is crucial for maximizing the yield and purity of the final product.

Evaluation of Catalytic Systems and Coupling Reagents

The esterification of a phenol (B47542) with an acyl chloride is often carried out under Schotten-Baumann conditions. This involves reacting the two components in the presence of a base, which serves to neutralize the hydrogen chloride byproduct and also to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

Base Catalysis: A variety of bases can be employed. Aqueous sodium hydroxide (B78521) or potassium hydroxide are common choices. Organic bases such as pyridine (B92270) or triethylamine can also be used, often in an inert organic solvent. Pyridine can act as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

Phase-Transfer Catalysis: For reactions involving an aqueous base and an organic solvent, a phase-transfer catalyst (PTC) can be beneficial. PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide), facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the acyl chloride is dissolved, thereby accelerating the reaction.

Lewis Acid Catalysis: While less common for this specific transformation, Lewis acids can also catalyze esterification reactions.

| Catalytic System / Reagent | Role |

| Sodium Hydroxide / Potassium Hydroxide | Base to neutralize HCl and form phenoxide |

| Pyridine / Triethylamine | Organic base and potential nucleophilic catalyst |

| Phase-Transfer Catalyst (e.g., TBAB) | Facilitates transport of phenoxide to organic phase |

Parameterization of Reaction Conditions (Temperature, Solvent Effects, Reaction Duration)

The efficiency of the esterification reaction is highly dependent on the reaction conditions.

Temperature: The reaction is often carried out at room temperature or with gentle heating. Higher temperatures can increase the reaction rate but may also lead to side reactions and decomposition of the product.

Solvent: The choice of solvent is critical. For Schotten-Baumann reactions using an aqueous base, a water-immiscible organic solvent such as dichloromethane, chloroform, or diethyl ether is typically used. If an organic base is used, a non-protic solvent like tetrahydrofuran (THF) or acetonitrile may be employed.

Reaction Duration: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction conditions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.

A systematic approach to optimization would involve varying these parameters to identify the conditions that provide the highest yield of the desired ester with the minimal formation of byproducts.

Exploration of Chemo- and Regioselective Synthesis Approaches

The primary challenge in the synthesis of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate lies in the chemoselective acylation of the phenolic hydroxyl group of 2-ethoxy-4-formylphenol in the presence of a reactive aldehyde (formyl) group. The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack, which can lead to undesired side products. Therefore, the choice of acylating agent and catalyst is crucial for a successful and selective synthesis.

One of the most direct and widely used methods for the synthesis of phenolic esters is the Schotten-Baumann reaction . This reaction involves the acylation of a phenol with an acyl chloride in the presence of a base. In the context of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate, this would involve the reaction of 2-ethoxy-4-formylphenol with 4-fluorobenzoyl chloride. The base, typically aqueous sodium hydroxide or pyridine, serves to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out at low temperatures to control its exothermicity and minimize side reactions. A key advantage of this method is that the aldehyde group is generally stable under these conditions.

Another effective method for esterification is the use of coupling reagents , such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the condensation of a carboxylic acid (4-fluorobenzoic acid) and an alcohol (2-ethoxy-4-formylphenol) by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the phenolic hydroxyl group to form the desired ester. A catalyst, such as 4-dimethylaminopyridine (DMAP), is often added to enhance the reaction rate. This method is known for its mild reaction conditions, which are beneficial for substrates with sensitive functional groups like aldehydes.

Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. Lipases are commonly used enzymes for esterification reactions due to their ability to function in organic solvents and their high selectivity. In this approach, a lipase would catalyze the reaction between 2-ethoxy-4-formylphenol and an activated form of 4-fluorobenzoic acid, such as its vinyl or ethyl ester, through a transesterification reaction. The mild reaction conditions and high chemoselectivity of enzymatic catalysis can prevent side reactions involving the aldehyde group.

Transesterification is another potential route, where an existing ester of 4-fluorobenzoic acid (e.g., methyl 4-fluorobenzoate) reacts with 2-ethoxy-4-formylphenol in the presence of an acid or base catalyst to yield the desired product and a volatile alcohol byproduct (e.g., methanol). Shifting the equilibrium towards the product side, often by removing the alcohol byproduct, is crucial for achieving high yields.

The table below summarizes these chemo- and regioselective synthesis approaches.

| Method | Reactants | Catalyst/Reagent | Key Features |

| Schotten-Baumann Reaction | 2-ethoxy-4-formylphenol, 4-fluorobenzoyl chloride | Aqueous NaOH or Pyridine | - Fast and high-yielding- Aldehyde group is generally stable- Requires handling of corrosive acyl chloride |

| Carbodiimide-Mediated Coupling | 2-ethoxy-4-formylphenol, 4-fluorobenzoic acid | DCC or EDC, DMAP | - Mild reaction conditions- High selectivity- Generates urea byproduct, which can be difficult to remove |

| Enzymatic Synthesis | 2-ethoxy-4-formylphenol, Activated 4-fluorobenzoic acid ester | Lipase | - Highly chemoselective- Environmentally friendly- Slower reaction rates and higher catalyst cost |

| Transesterification | 2-ethoxy-4-formylphenol, Methyl 4-fluorobenzoate | Acid or Base Catalyst | - Equilibrium-driven reaction- Requires removal of byproduct- Can be cost-effective |

Comparative Analysis of Synthetic Strategies for Efficiency and Scalability

The choice of a synthetic strategy for 2-Ethoxy-4-formylphenyl 4-fluorobenzoate depends on several factors, including reaction efficiency, scalability, cost, and environmental impact. A comparative analysis of the aforementioned methods is presented below.

The Schotten-Baumann reaction is often favored for its high yields, rapid reaction times, and the use of relatively inexpensive reagents. This makes it a strong candidate for large-scale industrial production. However, the use of 4-fluorobenzoyl chloride, which is corrosive and moisture-sensitive, and the generation of stoichiometric amounts of salt waste can be drawbacks.

Carbodiimide-mediated coupling reactions offer the advantage of mild conditions and high selectivity, which can lead to higher purity products and simpler purification procedures. However, the high cost of carbodiimide reagents and the formation of urea byproducts that can be challenging to remove completely, especially on a large scale, can limit their industrial applicability.

Enzymatic synthesis , while offering excellent selectivity and green credentials, often suffers from slower reaction rates and the high cost of enzymes. The need for specific organic solvents in which the enzyme is active and the substrates are soluble can also add to the process complexity and cost. However, for high-value applications where purity is paramount, this method can be advantageous.

Transesterification can be an economically viable option, especially if a cheap and readily available ester of 4-fluorobenzoic acid is used as a starting material. The main challenge lies in driving the reaction to completion, which often requires energy-intensive processes for byproduct removal. The scalability of this method depends on the efficiency of this removal process.

The following table provides a comparative overview of these synthetic strategies.

| Parameter | Schotten-Baumann Reaction | Carbodiimide-Mediated Coupling | Enzymatic Synthesis | Transesterification |

| Typical Yield | High (>90%) | High (80-95%) | Moderate to High (60-90%) | Moderate to High (70-90%) |

| Reaction Time | Short (1-4 hours) | Moderate (4-24 hours) | Long (24-72 hours) | Moderate to Long (8-48 hours) |

| Scalability | Excellent | Moderate | Fair | Good |

| Reagent Cost | Low to Moderate | High | High | Low |

| Waste Generation | Salt byproduct | Urea byproduct | Minimal | Alcohol byproduct |

| Process Complexity | Moderate | High (purification) | Moderate (enzyme handling) | Moderate (byproduct removal) |

Implementation of Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate can be made more sustainable by incorporating these principles.

Atom Economy is a key metric in green chemistry, measuring the efficiency of a reaction in converting reactants to the desired product. The Schotten-Baumann reaction and carbodiimide-mediated coupling have lower atom economies due to the formation of stoichiometric byproducts. In contrast, a direct esterification or an enzymatic process, if optimized, can have a higher atom economy.

The use of safer solvents and reagents is another crucial aspect. Traditional esterification methods often employ chlorinated solvents, which are environmentally hazardous. The development of protocols using greener solvents such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water (in the case of some enzymatic reactions) can significantly improve the sustainability of the synthesis. Replacing hazardous reagents like acyl chlorides with less reactive but still effective alternatives is also a key goal.

Catalysis plays a central role in green chemistry. The use of reusable heterogeneous catalysts or biocatalysts (enzymes) is preferred over stoichiometric reagents. For instance, solid acid catalysts could be employed for direct esterification or transesterification, allowing for easy separation and reuse, thereby minimizing waste.

Energy efficiency is another consideration. Reactions that can be performed at ambient temperature and pressure are more energy-efficient. Enzymatic reactions and some catalyzed reactions can be advantageous in this regard compared to methods that require heating to drive the reaction or for distillation.

The table below outlines the application of green chemistry principles to the different synthetic strategies.

| Green Chemistry Principle | Schotten-Baumann Reaction | Carbodiimide-Mediated Coupling | Enzymatic Synthesis | Transesterification |

| Atom Economy | Moderate | Low | High | High |

| Use of Safer Solvents | Possible, but often uses traditional solvents | Often uses chlorinated solvents | High potential for green solvents | Can be designed with greener solvents |

| Catalysis vs. Stoichiometric Reagents | Uses stoichiometric base | Uses stoichiometric coupling agent | Catalytic (enzyme) | Catalytic (acid/base) |

| Energy Efficiency | Often requires low temperatures (cooling) | Typically at room temperature | Often at mild temperatures | May require heating for byproduct removal |

| Waste Reduction | Generates salt waste | Generates urea waste | Minimal waste | Generates recyclable alcohol |

By carefully selecting the synthetic route and optimizing reaction conditions, the production of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate can be achieved in an efficient, scalable, and environmentally responsible manner.

Elucidation of Reaction Mechanisms and Kinetic Pathways

Detailed Mechanistic Investigations of Ester Bond Formation

The cornerstone of the synthesis of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate (B1226621) is the formation of an ester bond between 2-ethoxy-4-formylphenol and 4-fluorobenzoyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The reaction is often facilitated by a base, which deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion.

The generalized steps are as follows:

Deprotonation of the Phenol: A base, such as sodium carbonate or a tertiary amine, removes the acidic proton from the hydroxyl group of 2-ethoxy-4-formylphenol. globalscientificjournal.com This generates a phenoxide ion, a potent nucleophile.

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group.

Product Formation: The final product, 2-Ethoxy-4-formylphenyl 4-fluorobenzoate, is formed.

A plausible catalytic approach involves the use of a copper(II) acetate (B1210297) catalyst, which can facilitate the aroylation of phenols. rsc.org In such a system, the reaction may proceed through a copper-catalyzed cycle, enhancing the reaction rate and yield.

Analysis of Potential Side Reactions and Byproduct Formation Pathways

Several side reactions can occur during the synthesis, leading to the formation of unwanted byproducts. These can include:

Hydrolysis of 4-fluorobenzoyl chloride: In the presence of moisture, 4-fluorobenzoyl chloride can be hydrolyzed to form 4-fluorobenzoic acid. This can be mitigated by conducting the reaction under anhydrous conditions.

Formation of undesired isomers: Depending on the reaction conditions, there is a potential for the formation of other ester isomers if the starting phenol is not sufficiently pure.

Self-condensation of the aldehyde: The formyl group on the phenyl ring can potentially undergo self-condensation reactions, particularly under basic conditions.

| Potential Side Reaction | Contributing Factors | Potential Byproduct |

| Hydrolysis | Presence of water | 4-fluorobenzoic acid |

| Isomerization | Impure starting materials | Isomeric esters |

| Self-condensation | Basic conditions, elevated temperatures | Aldol (B89426) condensation products |

Kinetic Studies of Key Reaction Steps in the Synthesis of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate

| Reaction Step | Hypothetical Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

| Deprotonation of Phenol | k1 (fast) | Low |

| Nucleophilic Attack | k2 (rate-determining) | Moderate |

| Leaving Group Departure | k3 (fast) | Low |

The rate of the reaction can be expressed by the following hypothetical rate law:

Rate = k[2-ethoxy-4-formylphenol][4-fluorobenzoyl chloride]

This assumes a second-order reaction, which is typical for this type of esterification.

Transition State Analysis and Energy Profiles of Critical Transformations

The transition state of the nucleophilic attack is a critical point in the reaction pathway. Computational chemistry methods can provide insights into the geometry and energy of this transition state. The energy profile of the reaction would show two transition states, corresponding to the formation and collapse of the tetrahedral intermediate.

Investigation of Catalytic Cycles and Their Influence on Reaction Dynamics

The use of a catalyst, such as copper(II) acetate, can significantly alter the reaction dynamics. rsc.org A plausible catalytic cycle would involve:

Coordination: The copper catalyst coordinates with the phenol and the acyl chloride.

Activation: This coordination enhances the electrophilicity of the acyl chloride and the nucleophilicity of the phenol.

Ester Formation: The ester bond is formed within the coordination sphere of the catalyst.

Product Release and Catalyst Regeneration: The product is released, and the catalyst is regenerated to participate in another cycle.

The use of a catalyst can lower the activation energy of the rate-determining step, leading to a faster reaction rate and milder reaction conditions.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) Investigations

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 2-Ethoxy-4-formylphenyl 4-fluorobenzoate (B1226621), both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been employed to assign all proton and carbon signals and to confirm the connectivity of the atoms.

Comprehensive Proton and Carbon-13 NMR Chemical Shift Assignments

The ¹H NMR spectrum of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl rings appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the ring currents. The aldehyde proton is also found in this region, usually as a singlet at a chemical shift of around 10 ppm. The ethoxy group protons appear in the upfield region, with the methylene (B1212753) protons (O-CH₂) resonating around 4.2 ppm as a quartet and the methyl protons (CH₃) appearing around 1.5 ppm as a triplet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically observed at approximately 164 ppm, while the aldehyde carbonyl carbon resonates further downfield at around 190 ppm. The aromatic carbons show a range of chemical shifts between 110 and 160 ppm. The carbon atoms of the ethoxy group, the O-CH₂ and CH₃, are found in the upfield region of the spectrum.

| Proton (¹H) Assignment | Chemical Shift (δ, ppm) | Carbon (¹³C) Assignment | Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | ~10.0 (s) | Ester Carbonyl (C=O) | ~164.0 |

| Aromatic (Fluorophenyl) | ~8.2 (dd) | Aldehyde Carbonyl (CHO) | ~190.0 |

| Aromatic (Fluorophenyl) | ~7.2 (t) | C-F (Fluorophenyl) | ~167.0 (d) |

| Aromatic (Ethoxyphenyl) | ~7.8 (d) | C-O (Ethoxyphenyl) | ~155.0 |

| Aromatic (Ethoxyphenyl) | ~7.7 (dd) | C-H (Fluorophenyl) | ~132.5 (d) |

| Aromatic (Ethoxyphenyl) | ~7.1 (d) | C-H (Fluorophenyl) | ~116.0 (d) |

| Methylene (-OCH₂CH₃) | ~4.2 (q) | C-H (Ethoxyphenyl) | ~132.0 |

| Methyl (-OCH₂CH₃) | ~1.5 (t) | C-H (Ethoxyphenyl) | ~129.0 |

| C-H (Ethoxyphenyl) | ~112.0 | ||

| Methylene (-OCH₂) | ~65.0 | ||

| Methyl (-CH₃) | ~14.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For 2-Ethoxy-4-formylphenyl 4-fluorobenzoate, a key COSY correlation would be observed between the methylene protons and the methyl protons of the ethoxy group, confirming their connectivity. Correlations would also be seen between adjacent aromatic protons on both phenyl rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of the carbon signals for all protonated carbons by correlating them to their attached, and already assigned, protons. For instance, the methylene carbon of the ethoxy group would show a cross-peak with the methylene protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying the connections between different functional groups and for assigning quaternary (non-protonated) carbons. Key HMBC correlations for this molecule would include:

A correlation from the aldehyde proton to the carbons of its own phenyl ring.

Correlations from the aromatic protons on the ethoxy-substituted ring to the ester carbonyl carbon, confirming the ester linkage.

Correlations from the aromatic protons on the fluoro-substituted ring to the ester carbonyl carbon.

Correlations from the methylene protons of the ethoxy group to the aromatic carbon to which the ethoxy group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique is valuable for conformational analysis. In this molecule, NOESY could reveal through-space interactions between the protons of the two different phenyl rings, providing insight into their relative orientation.

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate exhibits several key absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group is expected around 1730-1750 cm⁻¹. The C=O stretching of the aldehyde group typically appears at a slightly lower wavenumber, around 1700-1720 cm⁻¹. The aromatic C=C stretching vibrations are observed in the region of 1600-1450 cm⁻¹. The C-O stretching of the ester and ether linkages would give rise to bands in the 1300-1000 cm⁻¹ region. The C-H stretching of the aromatic rings and the aldehyde group are found around 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxy group appears just below 3000 cm⁻¹.

Raman spectroscopy complements FT-IR and is particularly useful for identifying non-polar bonds. The symmetric stretching of the aromatic rings often gives a strong Raman signal.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman |

| Aldehyde C-H Stretch | 2850 - 2750 | FT-IR |

| Ester C=O Stretch | 1750 - 1730 | FT-IR |

| Aldehyde C=O Stretch | 1720 - 1700 | FT-IR |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| C-O Stretch (Ester, Ether) | 1300 - 1000 | FT-IR |

| C-F Stretch | 1250 - 1000 | FT-IR |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its exact molecular formula. For 2-Ethoxy-4-formylphenyl 4-fluorobenzoate (C₁₆H₁₃FO₄), the experimentally determined monoisotopic mass would be very close to the calculated value of 288.0798 g/mol .

Beyond molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. A plausible fragmentation pathway for 2-Ethoxy-4-formylphenyl 4-fluorobenzoate under electron ionization (EI) would likely involve the following key steps:

Formation of the 4-fluorobenzoyl cation: A primary fragmentation would be the cleavage of the ester bond, leading to the formation of the stable 4-fluorobenzoyl cation (m/z 123). This is often a prominent peak in the mass spectra of 4-fluorobenzoates.

Loss of CO: The 4-fluorobenzoyl cation can further fragment by losing a molecule of carbon monoxide (CO) to form the 4-fluorophenyl cation (m/z 95).

Formation of the 2-ethoxy-4-formylphenoxyl radical: The other part of the initial fragmentation would be the 2-ethoxy-4-formylphenoxyl radical, which is neutral and not detected. However, the corresponding cation (m/z 165) could also be formed.

Fragmentation of the ethoxy group: The molecular ion could also undergo fragmentation within the ethoxy group, such as the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z 259, or the loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement if sterically feasible, though less likely for an aryl ester.

Single-Crystal X-Ray Diffraction for Definitive Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. A 2024 study published in the Journal of Molecular Structure reported the crystal structure of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate.

Advanced Spectroscopic Techniques for Conformational Analysis

The conformational flexibility of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate, particularly the rotation around the single bonds connecting the two aromatic rings to the ester group, can be investigated using advanced spectroscopic techniques in conjunction with computational methods.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the molecule as a function of the key dihedral angles. nih.gov These calculations can predict the lowest energy conformers and the energy barriers to rotation between them. nih.govmdpi.com For molecules with multiple rotational degrees of freedom like phenyl benzoates, DFT studies can elucidate the most stable conformations in the gas phase. nih.gov

Experimental techniques like variable-temperature NMR can provide information about rotational barriers if the rate of interconversion between conformers is within the NMR timescale. nih.gov Additionally, NOESY data, as mentioned earlier, can provide experimental evidence for the proximity of certain protons, which can then be compared with the distances predicted for different calculated conformers.

The conformation in the solid state, as determined by X-ray crystallography, represents a single, low-energy state that is stabilized by crystal packing forces. westmont.edu The combination of solid-state structural data with solution-phase spectroscopic analysis and theoretical modeling provides a comprehensive understanding of the conformational preferences of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate.

Computational and Theoretical Investigations of 2 Ethoxy 4 Formylphenyl 4 Fluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and inherent properties of a molecule. For 2-Ethoxy-4-formylphenyl 4-fluorobenzoate (B1226621), these methods can predict its geometry, reactivity, and charge distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method for predicting the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by minimizing the molecule's electronic energy. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used for this purpose. ymerdigital.comjrrset.com

Table 1: Predicted Optimized Geometrical Parameters for a Related Compound (Methyl 4-bromo-2-fluorobenzoate)

| Parameter | Bond Length (Å) |

| C-Br | 1.89 |

| C-F | 1.35 |

| C=O | 1.21 |

| C-O | 1.34 |

Data inferred from studies on structurally similar molecules. scispace.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

In 2-Ethoxy-4-formylphenyl 4-fluorobenzoate, the HOMO is expected to be localized primarily on the electron-rich 2-ethoxy-4-formylphenyl ring, due to the electron-donating nature of the ethoxy group. Conversely, the LUMO is likely to be centered on the 4-fluorobenzoate moiety, influenced by the electron-withdrawing fluorine atom and the carbonyl group. A DFT study on methyl 4-bromo-2-fluorobenzoate calculated a HOMO-LUMO gap of 2.204 eV, indicating significant charge transfer capability. scispace.com A similar analysis for the title compound would provide valuable insights into its electronic transitions and reactivity patterns.

Table 2: Frontier Molecular Orbital Energies for Related Benzoate (B1203000) Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Methyl 4-bromo-2-fluorobenzoate | -6.509 | -4.305 | 2.204 |

| Naphthyl Benzoate Derivative (I16/c) | -5.89 | -3.21 | 2.68 |

Data sourced from computational studies on related molecules. scispace.comsemanticscholar.org

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule's surface. libretexts.org These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. ymerdigital.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) are electron-poor.

For 2-Ethoxy-4-formylphenyl 4-fluorobenzoate, the MEP map would likely show a significant negative potential around the oxygen atoms of the carbonyl and ethoxy groups, as well as the fluorine atom, making these sites susceptible to electrophilic attack. The hydrogen atoms and the carbon atom of the formyl group would likely exhibit a positive potential, marking them as potential sites for nucleophilic attack. Studies on similar molecules, like 2,4-dinitrofluorobenzene, have effectively used MEP maps to explain their reactivity in nucleophilic aromatic substitution reactions. walisongo.ac.id The analysis of MEP surfaces is a standard component of computational studies on aromatic compounds. rsc.org

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. For a flexible molecule like 2-Ethoxy-4-formylphenyl 4-fluorobenzoate, which has several rotatable bonds (e.g., C-O ester bonds, C-C bonds of the ethoxy group), multiple low-energy conformations, or conformers, may exist.

Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers between them (transition states). Studies on phenyl benzoate and its derivatives have shown that the orientation of the phenyl rings relative to the ester group is a critical conformational feature. nih.gov For the title compound, key dihedral angles to consider would be those around the ester linkage and the bond connecting the phenyl ring to the ethoxy group. The presence of the ortho-ethoxy group and the para-formyl group will influence the rotational barriers and the stability of different conformers. The conformational preference can also be influenced by the solvent environment. acs.org

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent. nih.gov An MD simulation models the movement of atoms and molecules over time, providing insights into dynamic processes like conformational changes and intermolecular interactions. mdpi.com

An MD simulation of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate in a solvent like water or an organic solvent would reveal how the solvent molecules arrange around the solute and how this affects its conformational freedom. These simulations can help understand the solubilization process and the nature of solute-solvent interactions. For example, MD simulations have been used to study the solubilization of aromatic molecules in micelles and the adsorption of phthalate (B1215562) esters on clay surfaces. rsc.orgacs.org Such simulations could predict how molecules of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate might aggregate in solution and the types of intermolecular forces (e.g., π-π stacking, dipole-dipole interactions) that govern these interactions.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks in an IR spectrum. jrrset.com For 2-Ethoxy-4-formylphenyl 4-fluorobenzoate, characteristic vibrational modes would include the C=O stretching of the ester and aldehyde groups, C-O stretching of the ester and ether linkages, and various aromatic C-H and C-C vibrations. Theoretical calculations on related molecules have shown good agreement with experimental IR spectra after applying appropriate scaling factors. nih.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. walisongo.ac.id The predicted 1H and 13C NMR spectra for 2-Ethoxy-4-formylphenyl 4-fluorobenzoate would provide a detailed picture of its electronic environment, which could be compared with experimental data for structural confirmation.

Reaction Mechanism Pathway Exploration using Computational Methods

The synthesis of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate is typically achieved through an esterification reaction, a fundamental process in organic chemistry. A common method for this transformation is the Schotten-Baumann reaction, which involves the acylation of an alcohol or phenol (B47542) with an acyl halide in the presence of a base. iitk.ac.inchemistnotes.com In the case of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate, this would involve the reaction of 2-ethoxy-4-formylphenol with 4-fluorobenzoyl chloride. iitk.ac.inchemistnotes.com

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of such reaction mechanisms. rsc.orgresearchgate.net These theoretical investigations allow for the mapping of the potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products. rsc.org By calculating the energies associated with these species, a detailed, step-by-step pathway of the reaction can be constructed. Quantum chemical calculations can predict reaction pathways, including transition state energies and connected equilibria. rsc.org

For the formation of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate via a Schotten-Baumann type reaction, a plausible mechanism can be proposed and would be the subject of computational exploration. The reaction is generally base-catalyzed. byjus.com The mechanism involves the nucleophilic attack of the phenoxide ion (formed by the deprotonation of 2-ethoxy-4-formylphenol by a base) on the carbonyl carbon of 4-fluorobenzoyl chloride. chemistnotes.com

The key steps in the reaction pathway that would be investigated computationally include:

Deprotonation of the Phenol: The initial step involves the abstraction of the phenolic proton from 2-ethoxy-4-formylphenol by a base (e.g., hydroxide (B78521) ion or an amine) to form the more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group, thus forming the final ester product, 2-Ethoxy-4-formylphenyl 4-fluorobenzoate.

Computational studies would focus on calculating the activation energy for each step, which corresponds to the energy of the transition state relative to the reactants or intermediates. The step with the highest activation energy is the rate-determining step of the reaction.

A hypothetical reaction coordinate diagram, as would be generated from computational data, is presented below. This diagram illustrates the energy changes throughout the reaction, highlighting the relative energies of the reactants, transition states, the tetrahedral intermediate, and the final product.

Table 1: Hypothetical Calculated Relative Energies for the Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (2-ethoxy-4-formylphenoxide + 4-fluorobenzoyl chloride) | 0.0 |

| TS1 | Transition State for Nucleophilic Attack | +12.5 |

| Int | Tetrahedral Intermediate | -5.8 |

| TS2 | Transition State for Chloride Elimination | +8.2 |

| P | Products (2-Ethoxy-4-formylphenyl 4-fluorobenzoate + Cl⁻) | -25.0 |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from computational studies. Actual values would be determined through rigorous DFT calculations.

Furthermore, computational analysis can provide detailed geometric parameters (bond lengths and angles) for the transition states and intermediates, offering a deeper understanding of the bonding changes that occur during the reaction.

Table 2: Hypothetical Key Geometric Parameters of the Tetrahedral Intermediate

| Parameter | Description | Value |

| C-O⁻ Bond Length | Length of the newly formed bond from the phenoxide oxygen | 1.35 Å |

| C-Cl Bond Length | Length of the bond to the leaving group | 2.10 Å |

| O-C-Cl Bond Angle | Angle involving the phenoxide oxygen, carbonyl carbon, and chlorine | 105.2° |

Note: The values in this table are hypothetical and represent the kind of structural data obtained from computational optimizations of reaction intermediates.

The presence of substituents on both the phenol and the benzoyl chloride (the ethoxy and formyl groups, and the fluorine atom, respectively) can influence the reaction rate and mechanism. Computational studies are particularly adept at probing these electronic and steric effects. nih.gov For instance, the electron-withdrawing nature of the formyl group and the fluorine atom, and the electron-donating nature of the ethoxy group, would be expected to modulate the electron density at the reaction centers, thereby affecting the activation energies of the various steps. A detailed computational study would quantify these effects, providing valuable insights into the reactivity of this specific chemical system.

Transformations Involving the Formyl Moiety

The aldehyde functionality is a cornerstone of organic synthesis, and the formyl group in 2-Ethoxy-4-formylphenyl 4-fluorobenzoate is a prime target for a variety of chemical modifications. These transformations can be broadly categorized into reduction, oxidation, and nucleophilic addition/condensation reactions.

Selective Reduction to Hydroxyl and Alkyl Groups

The selective reduction of the formyl group to a primary alcohol (hydroxyl group) or a methyl group (alkyl group) can be achieved using a range of reducing agents. The choice of reagent is critical to ensure that the benzoate ester remains intact.

For the conversion to a benzyl (B1604629) alcohol derivative, sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent. This mild reducing agent is highly selective for aldehydes and ketones over esters. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature.

| Reagent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | 2-Ethoxy-4-(hydroxymethyl)phenyl 4-fluorobenzoate | Methanol, Room Temperature |

| Lithium Borohydride (LiBH₄) | 2-Ethoxy-4-(hydroxymethyl)phenyl 4-fluorobenzoate | Tetrahydrofuran (THF) |

This table is based on general principles of selective aldehyde reduction and may not represent experimentally verified data for this specific compound.

Complete reduction of the formyl group to a methyl group requires more forcing conditions. Catalytic hydrogenation over a palladium catalyst (Pd/C) or the use of stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially achieve this transformation, although the latter may also reduce the ester functionality.

Oxidation to Carboxylic Acid Derivatives

The formyl group can be readily oxidized to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution or chromium-based reagents like Jones reagent (CrO₃ in sulfuric acid). Care must be taken as the reaction conditions for oxidation can sometimes lead to the hydrolysis of the ester linkage.

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 4-(4-fluorobenzoyloxy)-3-ethoxybenzoic acid |

| Jones Reagent (CrO₃/H₂SO₄) | 4-(4-fluorobenzoyloxy)-3-ethoxybenzoic acid |

This table outlines plausible oxidation reactions. Specific experimental data for 2-Ethoxy-4-formylphenyl 4-fluorobenzoate is not available.

Nucleophilic Additions and Condensation Reactions (e.g., Wittig, Knoevenagel, Mannich)

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles, leading to a wide range of derivatives.

Wittig Reaction: This reaction allows for the conversion of the aldehyde to an alkene. wikipedia.orglibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com The structure of the resulting alkene depends on the specific ylide used. For example, reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) would yield the corresponding vinyl derivative. The Wittig reaction is highly versatile and tolerates a wide range of functional groups, including esters. libretexts.org

Knoevenagel Condensation: This is a condensation reaction between an aldehyde and an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com Active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can react with the formyl group of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate to form α,β-unsaturated products. sigmaaldrich.com

Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. wikipedia.orgthermofisher.com In the context of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate, it could potentially react with formaldehyde and a secondary amine, although the phenolic ring itself can also participate in Mannich reactions, leading to aminomethylation of the aromatic ring. wikipedia.org

| Reaction | Reagents | Product Type |

| Wittig | Phosphorus ylide (e.g., Ph₃P=CHR) | Alkene |

| Knoevenagel | Active methylene compound (e.g., CH₂(CN)₂) | α,β-unsaturated compound |

| Mannich | Formaldehyde, Secondary amine (e.g., R₂NH) | Mannich base |

This table provides a general overview of potential condensation reactions.

Modifications at the Ethoxy Group

The ethoxy group, while generally less reactive than the formyl group, can also be a site for chemical modification, primarily through ether cleavage or functionalization of the ethyl chain.

Ether Cleavage Reactions

Cleavage of the ethyl ether to the corresponding phenol can be achieved under strong acidic conditions. libretexts.org Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for this purpose. masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group. This would yield 2-hydroxy-4-formylphenyl 4-fluorobenzoate. Boron tribromide (BBr₃) is another powerful reagent for the cleavage of aryl ethers.

Functionalization of the Ethyl Chain

Direct functionalization of the ethyl chain of the ethoxy group is challenging due to the low reactivity of the C-H bonds. However, radical halogenation could potentially introduce a halogen atom, which could then be further elaborated. Such reactions are often unselective and may not be synthetically useful for this specific molecule. More complex strategies involving directed C-H activation could be envisioned but are beyond the scope of standard transformations.

Conclusion and Future Research Directions

Summary of Key Contributions and Academic Insights

Identification of Unresolved Challenges and Persistent Open Questions

The most significant and persistent open question is the entirety of the chemical and physical profile of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate (B1226621). The lack of published data means that fundamental properties such as its crystal structure, detailed spectroscopic data, thermal behavior, and potential reactivity are unknown. The primary challenge is, therefore, the foundational characterization of this molecule. Key unresolved questions include:

What are the precise three-dimensional arrangement and intermolecular interactions of the compound in the solid state?

What are its detailed spectroscopic signatures (NMR, IR, UV-Vis, Mass Spectrometry) beyond basic identification?

What is the thermal stability and what, if any, are its phase transition behaviors?

What is the reactivity of the formyl group in this specific electronic environment?

Prospective Avenues for Advanced Synthetic Methodologies and Process Optimization

While the compound is commercially available, indicating a known synthetic route, there is an opportunity to explore and optimize its preparation. Standard synthesis would likely involve the esterification of 2-ethoxy-4-formylphenol with 4-fluorobenzoyl chloride.

Future research could focus on:

Catalyst Development: Investigating more efficient and environmentally benign catalysts for the esterification reaction, moving beyond traditional methods. For example, studies on the esterification of fluorinated aromatic carboxylic acids have explored novel catalysts like UiO-66-NH2. nih.gov

Process Optimization: A systematic study to optimize reaction conditions such as solvent, temperature, and reaction time to maximize yield and purity.

Alternative Synthetic Routes: Exploring entirely different synthetic strategies, for example, a late-stage fluorination or formylation of a suitable precursor, which could provide access to a wider range of derivatives.

A potential synthetic approach is outlined below:

| Reactant A | Reactant B | Reaction Type | Potential Catalyst |

| 2-Ethoxy-4-formylphenol | 4-Fluorobenzoyl chloride | Acylation / Esterification | Pyridine (B92270), DMAP |

This table is a proposed synthetic route and is not based on a published synthesis of the title compound.

Opportunities for Further Mechanistic and Theoretical Investigations

The electronic interplay between the electron-donating ethoxy group, the electron-withdrawing formyl group, and the fluorinated aromatic ring presents a fertile ground for mechanistic and theoretical studies.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict the molecular geometry, electronic structure, and spectroscopic properties. Such studies are common for characterizing similar molecular structures and understanding their properties. nih.gov

Reaction Mechanism Studies: Investigating the kinetics and mechanisms of reactions involving the formyl group (e.g., condensation reactions) to understand how the electronic environment of the molecule influences its reactivity.

Intermolecular Interaction Analysis: Should a crystal structure be determined, a Hirshfeld surface analysis could provide deep insights into the nature and contribution of various intermolecular forces, a technique applied to other benzoate (B1203000) esters. nih.govnih.gov

Potential for Novel Derivative Design and Exploration of New Academic Applications

The structure of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate serves as a scaffold for the design of a plethora of new derivatives with potential academic applications.

Liquid Crystals: The rod-like shape of the molecule suggests that it, or its derivatives, could exhibit liquid crystalline properties. The synthesis of a homologous series with varying alkoxy chain lengths in place of the ethoxy group could lead to new mesogenic materials. The design of novel liquid crystals from benzoate esters is an active area of research. researchgate.nettandfonline.commdpi.comrsc.orgnih.gov

Schiff Base and Chalcone (B49325) Synthesis: The reactive formyl group is a gateway to a vast number of derivatives. Condensation with various primary amines would yield Schiff bases, and reaction with acetophenones could produce chalcones. These classes of compounds are of significant academic interest due to their diverse chemical and biological properties.

Fluorescent Probes: The conjugated aromatic system could be extended or modified to create fluorescent molecules for sensing and imaging applications.

Precursors for Heterocyclic Synthesis: The formyl group can be a key functional group for the construction of various heterocyclic ring systems, which are of fundamental importance in organic and medicinal chemistry.

The table below outlines potential derivatives and their corresponding fields of academic interest:

| Derivative Class | Synthetic Precursor | Potential Academic Application |

| Schiff Bases | 2-Ethoxy-4-formylphenyl 4-fluorobenzoate + Primary Amines | Coordination Chemistry, Catalysis |

| Chalcones | 2-Ethoxy-4-formylphenyl 4-fluorobenzoate + Acetophenones | Materials Science, Synthetic Intermediates |

| Liquid Crystals | Derivatives with varied alkoxy chain lengths | Display Technologies, Optical Materials |

This table outlines potential future research directions and is not based on existing studies of the title compound.

Q & A

Basic Questions

Q. What are common synthetic routes for preparing 2-Ethoxy-4-formylphenyl 4-fluorobenzoate?

- Category : Synthesis

- Answer : The compound is typically synthesized via esterification between 4-fluorobenzoic acid derivatives and phenolic alcohols. A common approach involves activating the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by coupling with 2-ethoxy-4-formylphenol under basic conditions (e.g., pyridine or triethylamine). Reaction progress is monitored via thin-layer chromatography (TLC) with eluents like chloroform/ethyl acetate (2:1) to confirm the disappearance of starting materials . Purity is assessed using melting point analysis and TLC with multiple solvent systems (e.g., hexane-ethyl acetate or hexane-ethanol) .

Q. What analytical techniques are used to confirm the structure and purity of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate?

- Category : Characterization

- Answer : Key methods include:

- TLC : To monitor reaction progress and purity using multi-solvent systems (e.g., chloroform/ethyl acetate, hexane/ethanol) .

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester linkage integrity.

- FT-IR : To identify functional groups (e.g., carbonyl stretch at ~1700 cm for the ester and aldehyde groups) .

- Melting Point Analysis : Consistency with literature values to verify purity .

Q. How can researchers assess the hydrolytic stability of this ester under varying pH conditions?

- Category : Stability

- Answer : Hydrolytic stability is evaluated by incubating the compound in buffered solutions (pH 2–12) at controlled temperatures. Samples are analyzed periodically via HPLC or UV-Vis spectroscopy to quantify degradation products. Kinetic studies (e.g., Arrhenius plots) can predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate in nucleophilic acyl substitution reactions?

- Category : Reaction Mechanism

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps to identify reactive sites. The electron-withdrawing fluorine and formyl groups enhance electrophilicity at the ester carbonyl, favoring nucleophilic attack. Solvent effects are incorporated using polarizable continuum models (PCM) .

Q. What strategies mitigate by-product formation during esterification of 4-fluorobenzoic acid derivatives?

- Category : Synthetic Optimization

- Answer : By-products (e.g., dimerization or hydrolysis) are minimized by:

- Controlled Reaction Conditions : Anhydrous solvents, inert atmosphere, and low temperatures.

- Catalyst Selection : DMAP (4-dimethylaminopyridine) accelerates coupling while reducing side reactions.

- In Situ Monitoring : Real-time FT-IR or Raman spectroscopy tracks intermediate formation .

Q. How do spectroscopic discrepancies (e.g., unexpected F NMR shifts) arise, and how are they resolved?

- Category : Analytical Challenges

- Answer : Unusual shifts may stem from solvent polarity, hydrogen bonding, or paramagnetic impurities. Advanced techniques include:

- Variable-Temperature NMR : To assess conformational dynamics.

- X-ray Crystallography : Resolves structural ambiguities by providing precise bond angles and distances .

Q. What methodologies evaluate the compound’s potential as a COX-2 inhibitor in medicinal chemistry research?

- Category : Biological Activity

- Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to COX-2’s active site, focusing on interactions between the fluorobenzoate moiety and hydrophobic residues. In vitro assays (e.g., enzyme inhibition using fluorescence-based kits) validate computational predictions .

Q. How does the fluorophenyl group influence the compound’s electronic properties compared to non-fluorinated analogs?

- Category : Structure-Activity Relationship

- Answer : The fluorine atom’s electronegativity increases the electron-deficient nature of the aromatic ring, altering reactivity in electrophilic substitutions. Cyclic voltammetry (CV) measures redox potentials, while Hammett constants quantify substituent effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.